molecular formula C10H8N2O3 B8012128 6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid

6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B8012128
M. Wt: 204.18 g/mol
InChI Key: HPKHZRCMUQLXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 6, a ketone at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₈N₂O₃ (MW: 206.20; CAS: 51081-65-3) . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive derivatives such as STM2457, a potent METTL3 inhibitor with anti-leukemic properties . Synthesis methods often involve multi-step protocols, including condensation reactions with POCl₃ and subsequent functionalization .

Properties

IUPAC Name

6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-8-11-7(10(14)15)5-9(13)12(6)8/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHZRCMUQLXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yield Optimization

  • Starting material : Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • Reagents : Acetic acid (5 mL), 6 M HCl (5 mL).

  • Temperature : Reflux (≈110°C).

  • Time : 3 hours.

  • Workup : Evaporation under reduced pressure, crystallization from ethanol.

  • Yield : 18%.

Despite its simplicity, the low yield (18%) underscores challenges in product isolation due to competing side reactions. Characterization via 1H^1H-NMR confirmed the structure, with peaks at δ 3.20 (CH3_3), 7.10–9.15 (aromatic protons), and 12.65 ppm (COOH). Elemental analysis aligned with the theoretical formula C10_{10}H8_8N2_2O3_3.

Multicomponent Reactions for Pyrido[1,2-a]pyrimidine Scaffolds

While direct synthesis of the 2-carboxylic acid derivative is sparsely documented, multicomponent reactions (MCRs) offer a versatile pathway to analogous pyrido[2,3-d]pyrimidines. A one-pot, three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation (5–10 minutes) or aqueous conditions with diammonium hydrogen phosphate (DAHP) achieved yields of 82–95%.

Key Advantages of MCRs

  • Efficiency : Simultaneous formation of multiple bonds reduces step count.

  • Green chemistry : DAHP catalysis in aqueous ethanol minimizes waste.

  • Scalability : Microwave irradiation accelerates reaction times tenfold compared to conventional heating.

Although this method targets pyrido[2,3-d]pyrimidines, adapting the aldehyde and nitrile components could enable access to the [1,2-a] isomer.

Enaminone Cyclization Strategies

Cyclization of enaminones with amidines represents another viable route. In a study synthesizing pyrimidine-5-carboxamides, enaminone intermediates derived from itaconic acid were cyclized with acetamidine or benzamidine to form pyrimidine cores. For instance, methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate was obtained in 50–65% yield via this approach.

Procedure Overview

  • Enaminone formation : Treatment of β-keto esters with DMFDMA in toluene.

  • Cyclization : Reaction with amidines at room temperature.

  • Hydrolysis : Conversion of esters to carboxylic acids using NaOH.

This method’s modularity allows for substitution pattern tuning, suggesting potential adaptation to synthesize the target 2-carboxylic acid by modifying the amidine and keto ester inputs.

Green Chemistry Approaches

Eco-friendly synthesis methods have been applied to structurally related tetrahydropyrimidines. Microwave irradiation and mechanochemical grinding (mortar-pestle) reduced reaction times from hours to minutes (3–30 minutes) while improving yields (80–96%). For example, ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized solvent-free under microwave conditions.

Comparative Analysis of Green Methods

MethodTime (min)Yield (%)Purity (%)
Microwave3–596100
Mechanochemical308095
Conventional1807085

Adopting microwave-assisted hydrolysis or solvent-free conditions for the target compound could enhance efficiency and sustainability.

Morita-Baylis-Hillman (MBH) Adduct-Based Synthesis

A three-step protocol utilizing MBH adducts enabled the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates. Key steps include:

  • MBH reaction : MgI2_2-mediated coupling of aldehydes and propiolates.

  • Oxidation : Dess-Martin periodinane oxidation to α-iodomethylene β-keto esters.

  • Condensation : Reaction with amidines to form pyrimidines.

Yields for pyrimidine esters ranged from 50–92%, with subsequent hydrolysis to carboxylic acids achieving >90% purity . This method’s versatility in accommodating diverse aldehydes and amidines makes it a strong candidate for synthesizing the target compound.

Chemical Reactions Analysis

6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield dihydro derivatives. Substitution reactions at the methyl or carboxylic acid groups can introduce various functional groups, leading to the formation of diverse derivatives with potential biological activities.

Scientific Research Applications

6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

The compound is also used in the development of new pharmaceuticals and as a reference standard in analytical chemistry. Its unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid can be contextualized against analogs with variations in substituent positions, ring systems, and biological activities. Below is a comparative analysis based on evidence from diverse sources:

Table 1: Structural and Functional Comparison of Pyridopyrimidine Derivatives

Compound Name & Structure Substituents/Modifications Key Biological/Physicochemical Properties Reference
This compound - 6-Me, 4-oxo, COOH at C2
- Core: Pyrido[1,2-a]pyrimidine
- Intermediate for STM2457 (METTL3 inhibitor)
- Potential role in antibiofilm activity (indirect via derivatives)
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
(CAS: 33359-68-1)
- 7-Me, 4-oxo, COOH at C3
- Structural isomer
- No reported bioactivity; used in synthetic libraries
- Purity: 97%
1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - 1-Me, 4-oxo, COOH at C2
- Additional pyrrolo[2,3-d] fused ring
- Antibiofilm activity (54–91% biomass reduction vs. E. coli and S. aureus)
- MIC >200 mg/L
6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid
(CAS: 1350323-88-4)
- CF₃ at C6, imidazo[1,2-a]pyridine core - High purity (95%)
- Unspecified bioactivity
STM2457 - Derived from 4-oxo-pyridopyrimidine core
- Conjugated with imidazopyridine carboxamide
- IC₅₀ <0.67 nM for MMP13 inhibition

Key Findings from Comparative Analysis

Substituent Position and Bioactivity :

  • The methyl group position (C6 vs. C7/C8) significantly impacts molecular interactions. For example, 6-methyl substitution in the target compound enables its use in synthesizing STM2457, whereas 7- or 8-methyl analogs lack reported bioactivity .
  • Carboxylic acid placement (C2 vs. C3) influences solubility and target binding. Derivatives with C2-COOH (e.g., STM2457) exhibit higher enzyme affinity compared to C3-substituted isomers .

Ring System Modifications :

  • The addition of a pyrrolo[2,3-d] ring (as in 1-methyl-4-oxo derivatives) enhances antibiofilm activity (>90% biomass reduction in E. coli), likely due to increased planarity and π-π stacking with bacterial biofilm matrices .
  • Imidazo[1,2-a]pyridine cores (e.g., 6-trifluoromethyl analog) exhibit distinct electronic properties but lack direct bioactivity data, highlighting the importance of the pyridopyrimidine scaffold for therapeutic applications .

Synthetic Accessibility :

  • The target compound is synthesized via POCl₃-mediated cyclization (yield: 75–89%) , while pyrrolo-fused derivatives require multi-step condensations with ethyl N-alkylglycinates (yield: 53–62%) .

Biological Selectivity :

  • STM2457, derived from the target compound, shows >1000-fold selectivity for MMP13 over other MMPs , underscoring the role of the pyridopyrimidine core in achieving high target specificity .

Biological Activity

6-Methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine and pyrimidine core, which contributes to its diverse biological activities. Its chemical structure is characterized by the following:

  • Molecular Formula: C10_{10}H8_{8}N2_{2}O3_{3}
  • Molecular Weight: 204.18 g/mol
  • CAS Number: [not provided in search results]

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is primarily linked to:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways involved in cellular responses.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens:

Pathogen TypeActivityReference
BacteriaEffective against E. coli and S. aureus
FungiExhibits antifungal activity

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Cytotoxicity and Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

These findings suggest its potential as a lead compound for developing anticancer agents.

Case Studies

  • Study on Antimicrobial Properties : A study investigated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an alternative therapeutic agent in combating resistant infections .
  • Anti-inflammatory Research : In a model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .
  • Cytotoxicity Assessment : A series of assays were conducted on various cancer cell lines where the compound showed selective cytotoxicity, particularly against HeLa cells. The study concluded that further exploration into its mechanism could provide insights into new cancer therapies .

Pharmacokinetics and ADMET Properties

Preliminary studies on the pharmacokinetic profile of this compound suggest favorable absorption characteristics:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Limited penetration across the blood-brain barrier.
  • Metabolism : Metabolized primarily via hepatic pathways.
  • Excretion : Renal excretion with minimal accumulation.

These properties indicate a promising therapeutic profile for oral administration.

Q & A

Basic: How can researchers optimize the synthesis of 6-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxylic acid?

Answer:
The compound is synthesized via multi-step reactions involving condensation, cyclization, and acidification. A typical procedure involves:

  • Step 1: Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol at room temperature for 1 hour to form intermediates .
  • Step 2: Treating intermediates with sodium methoxide in methanol, followed by heating at 50–60°C for 0.5–1 hour and acidification with HCl to precipitate the final product .
    Key variables for optimization:
  • Reagent ratios: Excess triethylamine (2:1 molar ratio to substrate) improves intermediate formation .
  • Temperature control: Heating above 60°C risks decomposition; maintaining 50–60°C ensures cyclization without degradation .

Advanced: How can substituent modifications at the pyrido[1,2-a]pyrimidine core influence bioactivity?

Answer:
Substituents at the 3-, 6-, and 8-positions modulate electronic and steric properties, affecting binding to biological targets. For example:

  • Trifluoromethyl (CF₃) at position 8: Enhances metabolic stability and lipophilicity, as seen in analogs with anticancer activity .
  • Bromo at position 7: Introduced via electrophilic substitution, increases halogen bonding potential in antiviral studies .
    Methodology for derivatization:
  • Use POCl₃ as a solvent and catalyst for introducing aromatic acids via reflux (4–6 hours), followed by neutralization with saturated NaHCO₃ and purification via column chromatography (ethyl acetate/n-hexane) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., methyl at position 6 vs. ethyl) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% required for biological assays) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+ at m/z 245) confirm molecular weight .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from structural analogs, impurities, or assay conditions. Strategies include:

  • Structural validation: Compare X-ray crystallography data of active vs. inactive batches to rule out polymorphism .
  • Assay standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Purity checks: Impurities <5% (e.g., unreacted aldehyde intermediates) can skew IC₅₀ values; use preparative HPLC for critical studies .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Scaffold for anticancer agents: Derivatives with trifluoromethyl or bromo substituents inhibit topoisomerase II and induce apoptosis in leukemia cells .
  • Antiviral precursors: The pyridopyrimidine core mimics nucleobases, enabling interference with viral replication machinery .
    Synthetic example:
  • 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one derivatives show 10-fold higher activity against HepG2 cells compared to unsubstituted analogs .

Advanced: How can computational modeling guide the design of derivatives?

Answer:

  • Docking studies: Use AutoDock Vina to predict binding affinity to targets like EGFR or HIV-1 protease. Substituents at position 2 (carboxylic acid) often form hydrogen bonds with catalytic residues .
  • QSAR models: Correlate logP values (lipophilicity) with cytotoxicity; optimal logP ranges between 1.5–2.5 for blood-brain barrier penetration .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity: Limited data available; assume acute toxicity (LD₅₀ < 500 mg/kg in rodents) .
  • Handling: Use fume hoods for synthesis steps involving POCl₃ (corrosive, releases HCl gas) .
  • Storage: Keep in amber vials at –20°C to prevent hydrolysis of the carboxylic acid group .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Solvent optimization: Replace methanol with DMF for better solubility of intermediates .
  • Catalyst screening: Test K₂CO₃ instead of triethylamine for base-sensitive substrates .
  • Process monitoring: Use in situ FTIR to track reaction progress and minimize byproducts .

Basic: What are common impurities in the final product, and how are they removed?

Answer:

  • Impurity 1: Unreacted ethyl glycinate derivatives (remove via acid-base extraction at pH <7) .
  • Impurity 2: Chlorinated byproducts (eliminate using silica gel chromatography with 3:1 ethyl acetate/hexane) .

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:

  • Acidic conditions (pH <3): Carboxylic acid group protonated; stable for 24 hours .
  • Neutral/basic conditions (pH >7): Rapid hydrolysis of the pyrimidine ring; use buffered solutions (pH 4–6) for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.